molecular formula C13H25ClN2 B1457983 (1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride CAS No. 1823248-79-8

(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride

Cat. No. B1457983
CAS RN: 1823248-79-8
M. Wt: 244.8 g/mol
InChI Key: XCEIXJYVYRXSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride (PMQHCl) is an organic compound that is widely used in scientific research and laboratory experiments. PMQHCl is a strong base and is often used as a reagent for various reactions in organic chemistry. In addition, PMQHCl has a wide range of applications in biochemistry and physiology, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Applications

  • Quinuclidine derivatives have been utilized as intermediates in the synthesis of fused and spiro nitrogen heterocycles, showcasing their versatility in creating complex molecular frameworks. These compounds find applications in developing novel chemical entities with potential biological activities (Hamama, Zoorob, & El‐Magid, 2011).
  • Research into the reactivity of pseudoaromatic compounds with quinuclidine has led to the development of novel compounds with unique structural characteristics. This work provides insights into the mechanisms of nucleophilic substitution reactions involving quinuclidine derivatives (Pietra, Biggi, & Cima, 1971).

Biological Applications and Molecular Interactions

  • Novel quinuclidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Harishkumar, Nd, & Santhosha, 2018).
  • Investigations into the crystal structures of certain quinuclidine-related compounds provide valuable information on molecular configurations and potential for interaction with biological targets, offering insights into their pharmacological potential (Ullah, Altaf, & Mansha, 2017).

Novel Synthetic Pathways

  • The synthesis of quinuclidine-3-carboxylic esters as intermediates for muscarinic ligands demonstrates the utility of quinuclidine derivatives in accessing pharmacologically relevant structures, which could lead to the development of new therapeutic agents (Snow, Baker, Herbert, Hunt, Merchant, & Saunders, 1991).

Molecular Complex Formation and Ligand Studies

  • The formation of molecular complexes between bridgehead amines like quinuclidine and quinones has been studied, shedding light on the molecular interactions and potential applications of these complexes in various chemical and biological contexts (Campbell, Demetriou, & Jones, 1983).

properties

IUPAC Name

3-(piperidin-2-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.ClH/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15;/h11-14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIXJYVYRXSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2CN3CCC2CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
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(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
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(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
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(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
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(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride

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